2-(N-Benzyl4-bromobenzenesulfonamido)-N-(5-chloro-2-methylphenyl)acetamide
Description
2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(5-chloro-2-methylphenyl)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:
- N-Benzyl-4-bromobenzenesulfonamido group: This moiety introduces a sulfonamide linkage with a brominated aromatic ring, likely enhancing hydrophobic interactions and electron-withdrawing effects.
Properties
Molecular Formula |
C22H20BrClN2O3S |
|---|---|
Molecular Weight |
507.8 g/mol |
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20BrClN2O3S/c1-16-7-10-19(24)13-21(16)25-22(27)15-26(14-17-5-3-2-4-6-17)30(28,29)20-11-8-18(23)9-12-20/h2-13H,14-15H2,1H3,(H,25,27) |
InChI Key |
YEHGKJKCMDKPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
The compound 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity. Its structure includes a sulfonamide group, which is known for its ability to mimic natural substrates and interact with various biological targets. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C22H21BrN2O4S
- Molecular Weight : 489.4 g/mol
- IUPAC Name : 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(5-chloro-2-methylphenyl)acetamide
The compound's unique combination of functional groups contributes to its diverse biological activities, particularly in antimicrobial and anticancer applications.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for enzymes involved in bacterial folate synthesis.
- Binding Affinity : The presence of bromine and chloro substituents enhances binding affinity to specific receptors or enzymes, potentially leading to increased biological efficacy.
Antimicrobial Activity
Research has shown that compounds with sulfonamide structures often exhibit antimicrobial properties. A study on structurally similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | Activity |
|---|---|---|
| 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(5-chloro-2-methylphenyl)acetamide | Staphylococcus aureus | Moderate |
| 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(5-chloro-2-methylphenyl)acetamide | Escherichia coli | Low |
| N-Benzyl-4-bromobenzenesulfonamide | Staphylococcus aureus | High |
| N-Benzyl-4-bromobenzenesulfonamide | Escherichia coli | Moderate |
The compound shows moderate activity against Staphylococcus aureus but lower effectiveness against Escherichia coli, which may be attributed to the structural differences that affect membrane permeability.
Anticancer Activity
In vitro studies have indicated that this compound exhibits potential anticancer properties. For instance, it has been tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay, yielding promising results.
Case Study: Anticancer Screening
- Cell Line : MCF7 (human breast adenocarcinoma)
- Method : Sulforhodamine B assay
- Results : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Sulfonamide vs. Sulfonyl/Sulfanyl Groups: The target compound’s sulfonamido group (N–SO₂–) differs from sulfonyl (SO₂) or sulfanyl (S–) groups in analogs like those in and . Sulfonamides are known for enhancing solubility and hydrogen-bonding capacity, which may improve pharmacokinetics .
- Aromatic Substitutions : The 4-bromophenyl group (as in ) and 5-chloro-2-methylphenyl group (common in ) suggest a preference for halogenated aromatic systems, which may enhance target affinity through hydrophobic or π-π interactions.
- Heterocyclic Additions : Analogs with oxadiazole-indole systems (e.g., ) or naphthyridine rings (e.g., ) exhibit distinct bioactivities, highlighting how heterocycles diversify mechanism of action.
Pharmacological and Biochemical Insights
Enzyme Inhibition Potential
- LOX and α-Glucosidase Inhibition : Compound 8t () demonstrated significant lipoxygenase (LOX) and α-glucosidase inhibition, attributed to its oxadiazole-indole sulfanyl group. The target compound’s sulfonamido group may similarly interact with enzyme active sites but with differing potency due to steric effects from the benzyl group.
- 17β-HSD2 Inhibition: SAR studies () revealed that acetamides with extended hydrophobic chains (e.g., N-phenethyl) or secondary aromatic rings enhance inhibition.
Antimicrobial Activity
- The 4-bromophenyl analog () showed antimicrobial properties, likely due to the electron-deficient aromatic system disrupting microbial membranes. The target compound’s bromobenzenesulfonamido group may exhibit similar effects but with enhanced penetration due to the benzyl moiety.
Receptor Targeting
- Pyridazinone-based acetamides () act as FPR1/FPR2 agonists, with substituents like methoxybenzyl groups dictating receptor specificity. The target compound’s benzyl group may favor interactions with similar GPCRs, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
